

Application Notes and Protocols for Determining Optimal 2BAct Dosage in Mice

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Compound of Interest

Compound Name: 2BAct
Cat. No.: B15604759

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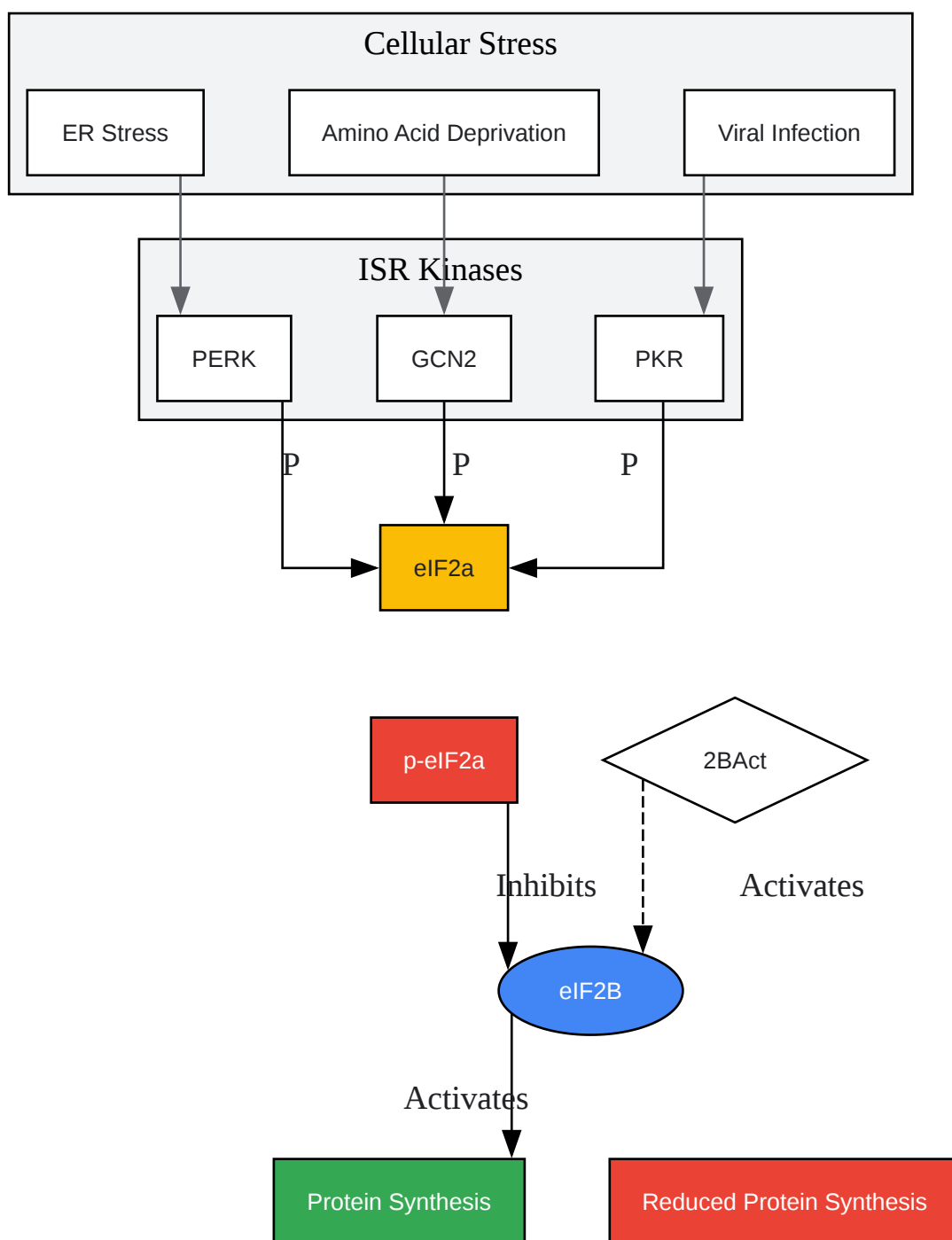
Introduction

2BAct is a potent, selective, and orally bioavailable small molecule activator of the eukaryotic initiation factor 2B (eIF2B). By enhancing the guanine nucleotide exchange factor (GEF) activity of eIF2B, **2BAct** mitigates the effects of the Integrated Stress Response (ISR), a key signaling pathway implicated in various neurological and metabolic diseases.[1][2][3] Preclinical studies in mouse models of Vanishing White Matter (VWM) disease have demonstrated the therapeutic potential of **2BAct** in preventing neurological deficits, including myelin loss and motor impairments.[1][4] However, reports of cardiovascular liabilities in larger animal models and potential toxicity in other disease contexts necessitate a careful approach to dose determination to maximize therapeutic efficacy while ensuring an acceptable safety margin.[1][5][6]

These application notes provide a comprehensive overview of the available data on **2BAct** dosage in mice and offer detailed protocols for researchers to determine the optimal dose for their specific experimental needs.

Mechanism of Action: The Integrated Stress Response

The Integrated Stress Response is a central cellular signaling pathway activated by a variety of stressors, leading to the phosphorylation of eIF2 α . This phosphorylation inhibits eIF2B, resulting in a general shutdown of protein synthesis to conserve resources. However, chronic activation of the ISR can be maladaptive. **2BAct** works by binding to and stabilizing the decameric eIF2B complex, enhancing its intrinsic GEF activity even in the presence of phosphorylated eIF2 α . This action helps to restore protein synthesis and alleviate the detrimental effects of a chronically active ISR.[1][2]



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Caption: Mechanism of **2BAct** in the Integrated Stress Response pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for **2BAct** from published in vitro and in vivo mouse studies.

Table 1: In Vitro Potency and Pharmacokinetics

Parameter	Value	Species/System	Source
EC ₅₀ (ATF4-luciferase assay)	33 nM	HEK293T cells	[2]
EC ₅₀ (mutant eIF2B activity)	7.3 nM	R191H mouse embryonic fibroblasts	[2]
CNS Penetration	Unbound brain/plasma ratio ~0.3	Mouse	[1][4]
Oral Bioavailability	Dose-dependent	Mouse	[1][4]

Table 2: In Vivo Dosage and Administration in Mice

Dosage	Administration Route	Mouse Model	Study Duration	Purpose	Source
300 µg/g of meal (~30 mg/kg/day)	Medicated Diet	R191H VWM mice	21 weeks	Efficacy Study	[2]
1 mg/kg	Oral Gavage	CD-1 mice	Single dose	Pharmacokinetics	
30 mg/kg	Oral Gavage	CD-1 mice	Single dose	Pharmacokinetics	
Not Specified	Not Specified	SOD1 G93A ALS mice	Not Specified	Toxicity Study	[5]

Experimental Protocols

Protocol 1: Dose Formulation and Administration

A. Medicated Diet Formulation (for Chronic Studies)

This method is ideal for long-term studies to ensure consistent drug exposure without the stress of repeated handling.

- Calculate **2BAct** Amount: Determine the total amount of rodent meal required for the study duration and the number of animals. For a target dose of 300 µg of **2BAct** per gram of meal, calculate the total mass of **2BAct** needed.
- Preparation:
 - Weigh the required amount of **2BAct**.
 - In a mortar, add the weighed **2BAct** to a small amount of powdered rodent meal (e.g., Teklad Global 14% Protein Rodent Maintenance Diet).
 - Grind the mixture with a pestle until a homogenous powder is achieved.
 - Transfer the mixture to a larger container with the remaining powdered meal.
 - Mix thoroughly using geometric mixing by hand or a mechanical mixer (e.g., Turbula mixer) to ensure uniform distribution of **2BAct** throughout the feed.
- Storage: Store the medicated diet in airtight containers at 4°C, protected from light.

B. Oral Gavage Formulation (for Acute Dosing and PK Studies)

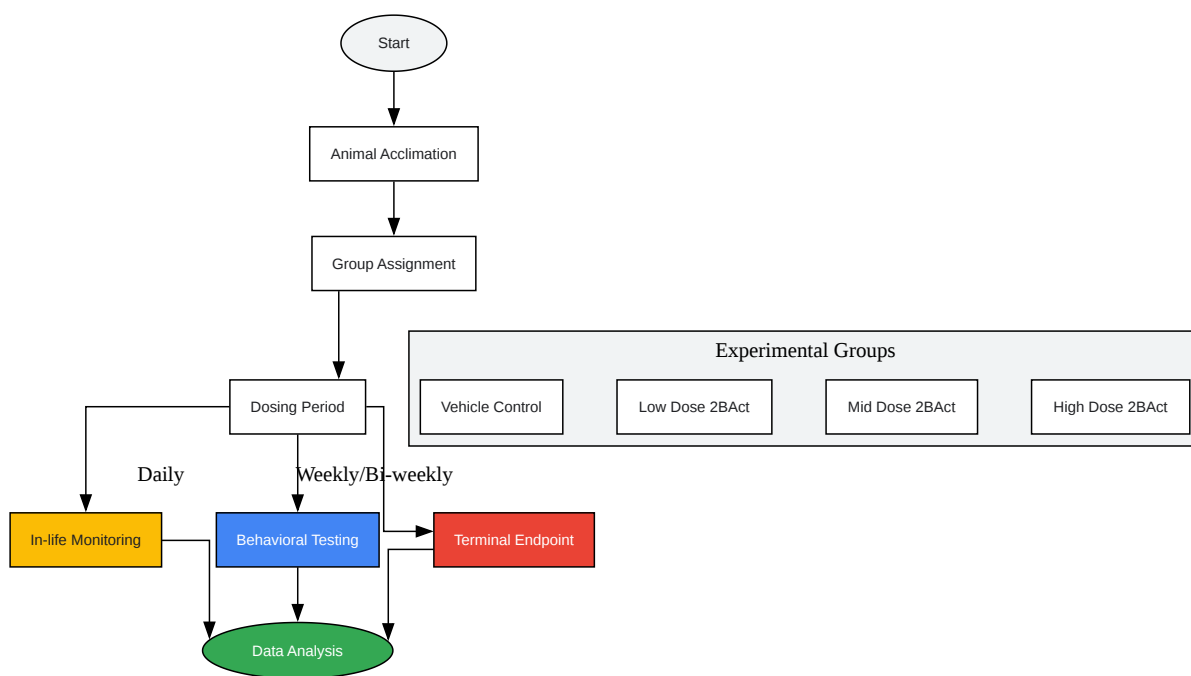
Oral gavage allows for the precise administration of a specific dose at a given time point.

- Vehicle Selection: A common vehicle for **2BAct** is an aqueous-based suspension. A suggested formulation is 10% DMSO and 90% Corn Oil.[2]
- Preparation (Example for a 10 mg/mL solution):
 - Dissolve 100 mg of **2BAct** in 1 mL of DMSO.
 - Add 9 mL of corn oil to the DMSO solution.

- Vortex vigorously to create a uniform suspension.
- Prepare the formulation fresh on the day of dosing.
- Administration:
 - Administer the suspension via oral gavage using a 20-gauge, 1.5-inch curved gavage needle with a ball tip for an adult mouse.
 - The maximum recommended gavage volume is 10 mL/kg.
 - Ensure proper restraint and technique to prevent esophageal or gastric injury.

Protocol 2: Experimental Workflow for Optimal Dose Determination

A dose-ranging study is critical to identify the optimal therapeutic window for **2BAct**.



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- [4. biorxiv.org \[biorxiv.org\]](#)
- [5. Pharmacological inhibition of the integrated stress response accelerates disease progression in an amyotrophic lateral sclerosis mouse model - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [6. DNL343 is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response \[elifesciences.org\]](#)
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